

Reference Standard Qualification Guide: 2-(2,5-Dichlorophenyl)succinic acid

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Compound of Interest

Compound Name: 2-(2,5-Dichlorophenyl)-butanedioic acid

Cat. No.: B13177457

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Executive Summary & Strategic Context

Compound: 2-(2,5-Dichlorophenyl)succinic acid Role: Process Impurity / Key Intermediate
Chemical Formula: $C_{10}H_8Cl_2O_4$ Molecular Weight: 263.07 g/mol

In drug development, the integrity of your analytical data is only as good as your reference standard. For halogenated succinic acid derivatives like 2-(2,5-Dichlorophenyl)succinic acid, commercial "research-grade" materials (often 95% purity) are insufficient for GMP release testing or critical impurity profiling. They frequently contain regioisomers (e.g., 2,4-dichloro or 2,6-dichloro analogs) and residual solvents that skew quantitative results.

This guide outlines the protocol to qualify this compound as a Primary Reference Standard using Quantitative NMR (qNMR), comparing its performance against the traditional Mass Balance approach.

Technical Comparison: qNMR vs. Mass Balance

Objective evaluation of qualification methodologies.

The "performance" of a reference standard is defined by the accuracy of its Assay (Potency) assignment.

Feature	Method A: Mass Balance (Traditional)	Method B: qNMR (Recommended)	Verdict
Principle		Direct measurement of molar ratio against a NIST-traceable internal standard.	qNMR is superior for succinic acids due to hygroscopicity issues.
Traceability	Indirect. Relies on the accuracy of 4 different techniques (KF, GC, ROI, HPLC).	Direct link to NIST SRM (e.g., Benzoic Acid or Maleic Acid).	qNMR provides an unbroken chain of custody.
Bias Risk	High. If an impurity is not detected (e.g., inorganic salts, UV-inactive oligomers), potency is overestimated.	Low. Only requires solubility and a distinct proton signal.	qNMR is self-validating.
Sample Req.	High (>100 mg for all tests).	Low (<20 mg).	qNMR conserves precious material.
Suitability	Best for routine QC of established products.	Best for New Chemical Entities (NCEs) and impurity standards where UV response factors are unknown.	qNMR is the choice for this compound.

Expert Insight: For 2-(2,5-Dichlorophenyl)succinic acid, the Mass Balance method is risky. Succinic acid derivatives often retain water and crystallize with inorganic salts that do not burn off easily in ROI (Residue on Ignition), leading to potency overestimation. qNMR is the required standard for initial qualification.

Qualification Workflow (The "How-To")

Phase 1: Structural Elucidation (Identity)

Before quantification, you must prove the structure, specifically distinguishing the 2,5-dichloro substitution from potential 2,4- or 3,5- isomers.

Protocol:

- ¹H NMR (DMSO-d₆):
 - Look for the ABX system of the succinic acid backbone: A chiral methine (CH) proton coupled to two diastereotopic methylene (CH₂) protons.
 - Aromatic Region: 2,5-substitution pattern yields a specific splitting:
 - ppm: doublet (d) for H3 (ortho to Cl).
 - ppm: doublet of doublets (dd) for H4.
 - ppm: doublet (d) for H6 (ortho to alkyl group).
 - Critical Check: Ensure no "singlet" aromatic protons (indicative of 3,5-substitution) are present unless expected.
- 2D NMR (HMBC/HSQC): Confirm the connectivity of the Carbonyl carbons to the aliphatic backbone.
- HRMS (ESI⁻): Confirm exact mass

= 260.98 (approx).

Phase 2: Purity & Potency Assignment (qNMR Protocol)

This protocol uses Maleic Acid (TraceCERT® or equivalent) as the Internal Standard (IS) due to its high purity and distinct singlet signal.

Reagents:

- Analyte: ~15 mg 2-(2,5-Dichlorophenyl)succinic acid (dried).

- Internal Standard (IS): ~10 mg Maleic Acid (NIST Traceable).
- Solvent: DMSO-d6 (99.9% D).

Step-by-Step:

- Weighing: Accurately weigh Analyte () and IS () into the same HPLC vial using a micro-balance (readability 0.001 mg). Record weights to 5 decimal places.
- Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.
- Acquisition:
 - Instrument: 400 MHz (or higher).
 - Pulse Angle: 90°.
 - Relaxation Delay (D1): 60 seconds (Critical: Succinic acid protons relax slowly; D1 must be).
 - Scans: 16 or 32.
 - Temperature: 298 K.
- Processing:
 - Phase and baseline correct manually.
 - Integrate the IS singlet (ppm) and the Analyte methine triplet/dd (ppm). Do not use the exchangeable COOH protons.

- Calculation:

Where

=Integral,

=Number of protons,

=Molar Mass,

=Mass,

=Purity.^{[1][2][3][4]}

Phase 3: Orthogonal Validation (HPLC-UV)

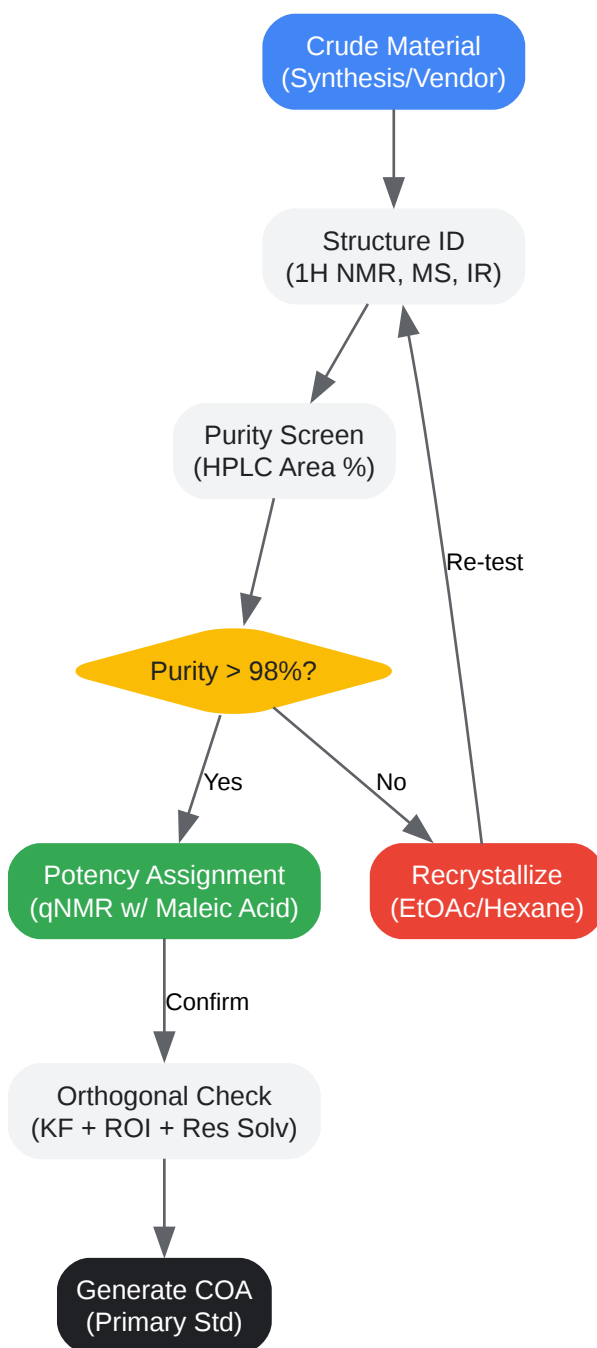
To ensure no co-eluting impurities exist under the NMR peaks.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B).
- Detection: UV at 220 nm (Succinic moiety absorption) and 270 nm (Aromatic).
- Acceptance Criteria: Purity by Area% > 98.0%. No single impurity > 0.5%.

Visualizations

Diagram 1: Qualification Decision Logic

A self-validating workflow for assigning the reference standard grade.

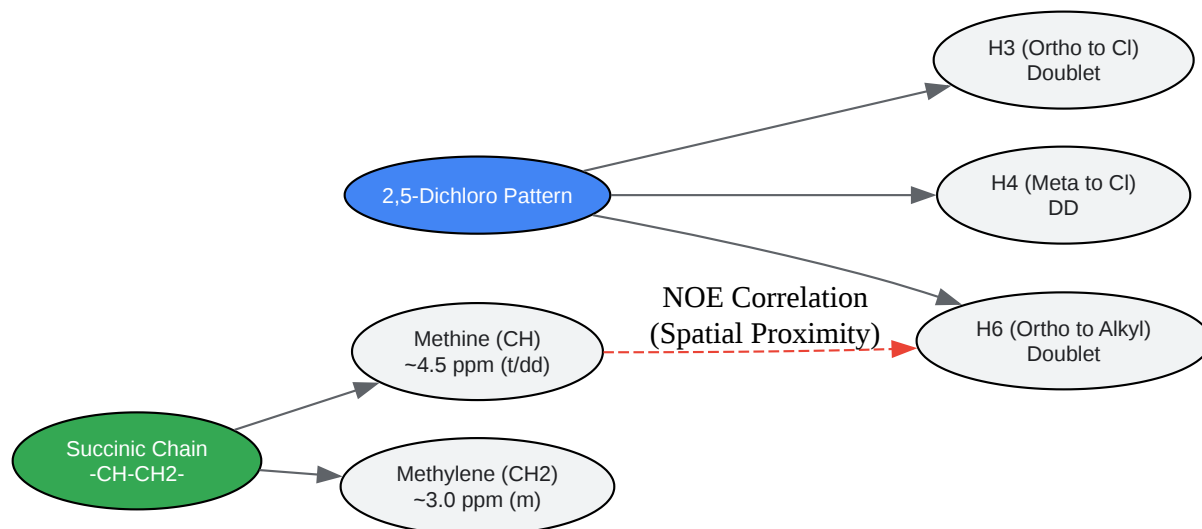


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Caption: Logical workflow for converting crude material into a qualified Primary Reference Standard.

Diagram 2: NMR Signal Logic for 2,5-Dichloro Substitution

Visualizing how to distinguish the correct isomer.



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Caption: NMR assignment logic. The NOE correlation between the Methine and H6 confirms the regiochemistry.

Summary of Quantitative Data (Example)

Typical results expected for a qualified standard.

Test Parameter	Acceptance Criteria	Typical Result (Qualified)
Appearance	White to off-white powder	White crystalline powder
Identification (IR/MS)	Conforms to structure	Conforms
¹ H NMR	Consistent with structure; No significant solvent peaks	Conforms
HPLC Purity (Area %)		99.2%
Water (KF)	Report Value	0.4%
Residual Solvent (GC)	Report Value	< 500 ppm (EtOAc)
Potency (qNMR)	Report Value ()	98.8%
Potency (Mass Balance)	For Information Only	99.1% (Likely slight overestimation)

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